Phenylsuccinic acid

Description

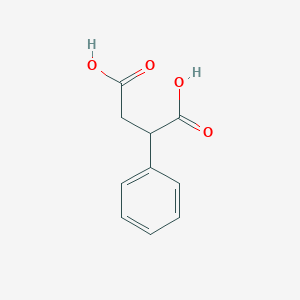

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883518 | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-51-8, 4036-30-0 | |

| Record name | Phenylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Phenylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenylsuccinic Acid and Its Derivatives

Enantioselective Synthesis of Phenylsuccinic Acid Stereoisomers

The development of methods for the enantioselective synthesis of chiral substituted succinic acids and their derivatives is a significant area of interest in asymmetric catalysis. acs.org These chiral motifs are prevalent in a wide range of pharmaceuticals and biologically active molecules. acs.org

Chiral Catalysis in this compound Formation

Chiral catalysis plays a crucial role in producing specific stereoisomers of this compound. (S)-Phenylsuccinic acid, for instance, can be used as a bonding reagent for chiral catalysts. chembk.com The synthesis of this chiral compound can be achieved through methods like the enzymatic resolution of racemic this compound. ontosight.ai Asymmetric catalysis provides a direct and efficient pathway to chiral succinic acid derivatives. acs.org For example, palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids can yield chiral substituted succinates with high enantioselectivity. acs.org This method involves the simultaneous introduction of a carbonyl group and the construction of a chiral carbon stereocenter. acs.org

Asymmetric Approaches to this compound and Analogs

Several asymmetric approaches have been developed for synthesizing this compound and its analogs. These methods are crucial for obtaining enantiopure compounds, which are essential in drug development. ontosight.ai Reported strategies include the transition-metal-catalyzed enantioselective hydrogenation or 1,4-addition of unsaturated bonds and the kinetic resolution of racemic α-substituted succinic anhydride (B1165640). acs.org

One notable approach is the palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids, which produces chiral substituted succinates. acs.org This reaction has been successfully applied to the formal synthesis of enantioenriched Baclofen. acs.org Mechanistic studies have revealed that the substrate first undergoes hydrocarbonylation followed by esterification. acs.org

Electrochemical Dicarboxylation Routes to this compound

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of carboxylic acids. The electrochemical dicarboxylation of styrene (B11656) to produce 2-phenylsuccinic acid was first pioneered by Vianello and co-workers. nih.gov This process involves the carboxylation of hydrocarbons using carbon dioxide (CO2) as a one-carbon building block. nih.gov

Subsequent research has confirmed dicarboxylation as the primary reaction in the electrochemical carboxylation of styrene, both with and without homogeneous catalysts. nih.gov These studies suggest the formation of a β-carboxylate radical anion as a key intermediate, which is then followed by an additional CO2 insertion at the benzylic position. nih.gov The site-selectivity of the carboxylation can be controlled by optimizing the proton source, allowing for either dicarboxylation or β-selective hydrocarboxylation. nih.gov

Recent developments in this area include a catalyst-free dicarboxylation process for highly conjugated alkenyl substrates. acs.org For instance, 2-phenyl aryl alkene was shown to yield the desired dicarboxylic acid product in high yield without the need for an additive. acs.org

Novel Condensation Reactions in this compound Synthesis

Novel condensation reactions provide alternative pathways for the synthesis of this compound and its derivatives. One such method involves the Knoevenagel condensation of ring-disubstituted benzaldehydes with isobutyl cyanoacetate, catalyzed by piperidine, to synthesize various isobutyl phenylcyanoacrylates. chemrxiv.org

Another significant reaction is the Castagnoli-Cushman reaction (CCR), which involves the reaction of imines with cyclic anhydrides. mdpi.com Aryl-substituted succinic anhydrides have proven to be effective in CCR couplings with asymmetric bisurea catalysis, leading to products with high diastereo- and enantioselectivities. mdpi.com The presence of a phenyl ring is crucial for the correct orientation of the Mannich-type transition state. mdpi.com

Furthermore, novel 1,3-oxazepane-4,7-dione derivatives have been synthesized with high yields through the reaction of phenylsuccinic anhydride with Schiff's bases in anhydrous benzene (B151609). rdd.edu.iq This reaction is believed to proceed via a concerted dipolar cycloaddition mechanism. rdd.edu.iq

Synthesis of Substituted this compound Derivatives

Preparation of Optically Active and Racemic Phenylsuccinamic Acids

The synthesis of new (S)-(+)- and racemic phenylsuccinamic acids has been achieved through the reaction of (S)-(+)-phenylsuccinic anhydride with various primary amines. thieme-connect.com The ring-opening of the anhydride leads to the formation of two isomeric phenylsuccinamic acid products, with the β-isomer being the preferred product. thieme-connect.com

An interesting observation in these reactions is the occurrence of racemization. Complete racemization was observed for all α-phenylsuccinamic acids and for β-phenylsuccinamic acids derived from isopropylamine (B41738) and tert-butylamine (B42293). thieme-connect.com However, the β-phenylsuccinamic acids resulting from the reaction with n-propylamine, aniline, and benzylamine (B48309) remained optically active. thieme-connect.com The ratio of the β-isomer to the α-isomer was consistently in the range of 55-71% to 29-45%, respectively, and was not significantly affected by lower reaction temperatures. thieme-connect.com

Synthetic Routes to 2,3-Dithis compound and Related Analogs

The synthesis of 2,3-dithis compound and its analogs can be achieved through various methods, each offering distinct advantages in terms of stereocontrol and yield. One common route involves the hydrolysis of a diester precursor. For instance, 2,3-dithis compound can be prepared by reacting 2,3-diphenylbutanedioic acid dimethyl ester with potassium hydroxide (B78521) in an ethanol (B145695) and water mixture, followed by heating. acs.org Another established method is the iodine-mediated coupling of phenylacetic acid derivatives. acs.org

For enantiomerically pure forms, specific chiral auxiliaries are employed. The synthesis of (S,S)-(+)-2,3-dithis compound, for example, can be accomplished starting from a chiral oxazolidinone derivative, specifically 2-Oxazolidinone, 3,3'-[(2S,3S)-1,4-dioxo-2,3-diphenyl-1,4-butanediyl]bis[4-(1-methylethyl)-, (4S,4'S)-, which is treated with lithium hydroperoxide. thieme-connect.de Furthermore, enantioselective synthesis of various 2,3-disubstituted succinic acids is possible through the oxidative homocoupling of optically active 3-acyl-2-oxazolidones. nih.gov

Analogs of 2,3-dithis compound, such as those with halogenated phenyl rings, have also been synthesized. A method for preparing 2,3-dichlorosuccinic acid involves the reaction of 1,2,3,4-tetrachloro-1,4-dialkoxy-1,3-butadiene with an acid (such as phosphoric or sulfuric acid) and water. scielo.org.mx The introduction of different substituents, like fluorine, can increase the acidity and solubility of the final compound compared to the parent phenyl-substituted version. acs.org

A summary of selected synthetic routes is presented below.

| Target Compound | Precursor(s) | Key Reagents/Conditions | Reference |

| 2,3-Dithis compound | 2,3-Diphenylbutanedioic acid dimethyl ester | 1. KOH, Ethanol/Water2. Heat | acs.org |

| 2,3-Dithis compound | Phenylacetic acid derivatives | Iodine-mediated coupling | acs.org |

| (S,S)-(+)-2,3-Dithis compound | Chiral bis-oxazolidinone | Lithium hydroperoxide | thieme-connect.de |

| 2,3-Dichlorosuccinic acid | 1,2,3,4-Tetrachloro-1,4-dialkoxy-1,3-butadiene | Acid (H₃PO₄ or H₂SO₄), Water | scielo.org.mx |

Derivatization via Thiol and Anhydride Reactions

The reactivity of this compound is often harnessed through its cyclic anhydride, phenylsuccinic anhydride. This anhydride is a versatile intermediate for derivatization, reacting readily with various nucleophiles. scbt.com

Anhydride Reactions: Phenylsuccinic anhydride's reactivity is primarily centered on the anhydride group, which can undergo ring-opening reactions. scbt.com A prominent example is its reaction with primary amines. When (S)-(+)-phenylsuccinic anhydride reacts with primary amines, the anhydride ring opens to form two isomeric phenylsuccinamic acid products. acs.org This reaction highlights the regioselectivity inherent in the derivatization process.

More complex derivatizations include formal cycloadditions. Phenylsuccinic anhydride can undergo a chemoselective and stereocontrolled pentannulation reaction with 1,3-azadienes at room temperature to produce highly substituted allylic 2-pyrrolidinones. mdpi.com It is also employed in Friedel-Crafts type reactions; for instance, it can be condensed with aromatic compounds like benzene or veratrole in the presence of a Lewis acid such as aluminum chloride. nih.gov Furthermore, phenylsuccinic anhydride is one of several anhydrides used to functionalize biopolymers like chitosan (B1678972). mdpi.com

Thiol Reactions: While direct reactions of phenylsuccinic anhydride with simple thiols are not extensively documented, the reactivity can be inferred from analogous systems like maleic anhydride. The reaction between maleic anhydride and a thiol proceeds via a Michael addition mechanism, where the thiol adds across the double bond, followed by the ring-opening of the anhydride by water to achieve succination. nih.gov Another pathway involves a phosphine-mediated decarboxylative ring-opening of maleic anhydride by thiols, which leads to the formation of two new carbon-sulfur bonds. rsc.org For arylthio-substituted succinic anhydrides, the thio-substituent directs the regioselectivity of reactions with imines. prepchem.com This suggests that the reaction of phenylsuccinic anhydride with a thiol nucleophile would likely involve the opening of the anhydride ring to form a thioester linkage, a reaction pathway common for anhydrides with nucleophiles like alcohols and amines. acs.org

| Anhydride | Reactant | Product Type | Key Features | Reference |

| Phenylsuccinic anhydride | Primary Amines | Phenylsuccinamic acids | Ring-opening, formation of isomeric amides | acs.org |

| Phenylsuccinic anhydride | 1,3-Azadienes | Allylic 2-pyrrolidinones | Stereocontrolled [3+2] annulation | mdpi.com |

| Phenylsuccinic anhydride | Benzene | Benzoylphenylpropionic acids | Friedel-Crafts condensation (Lewis acid cat.) | nih.gov |

| Maleic anhydride (analog) | Thiols | S-(2-succino)cysteine derivatives | Michael addition followed by ring-opening | nih.gov |

| Maleic anhydride (analog) | Thiols / Ph₃P | S-aryl-3-(arylthio)propanethioate | Phosphine-mediated C-S bond formation | rsc.org |

Optimization of Reaction Parameters in this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the optimization of reaction parameters. Different synthetic strategies, such as photocatalysis and electrochemical methods, require careful tuning of their respective variables.

In the photocatalytic synthesis of 2-(2-fluorophenyl)-2-phenylsuccinic acid, a derivative of this compound, reaction conditions were systematically optimized. The choice of base, photocatalyst, and additives significantly impacted the product yield. A screening of various organic and inorganic bases revealed that a combination of Cs₂CO₃ and K₃PO₄ provided the highest yield.

Table 2.5.1: Optimization of Base in Photocatalytic Synthesis

| Entry | Base (equiv.) | Other Additives | Yield (%) |

|---|---|---|---|

| 1 | Cs₂CO₃ (3.0) | - | 73 |

| 2 | K₂CO₃ (3.0) | - | 55 |

| 3 | K₃PO₄ (3.0) | - | 60 |

| 4 | DABCO (3.0) | - | 45 |

Conditions: Alkene (0.2 mmol), photocatalyst (6.2 mol%), HCOOK (3.0 equiv), DMSO (2 mL), CO₂, 30W blue LEDs, room temp, 24h. Yield determined by ¹H NMR.

Similarly, in the electrochemical synthesis of 2-phenylsuccinates via the reductive carboxylation of cinnamic acid derivatives, several parameters are critical. rsc.org The optimization process involves evaluating the cathode material, current density, and the type and quantity of the catalyst. For the synthesis of optically active 2-phenylpropionic acid, a related structure, the yield was shown to be dependent on the catalyst-to-substrate ratio, increasing significantly as the ratio rose from 1 to 15 mol% before plateauing. rsc.org

The optimization of separation processes is also crucial. In the kinetic study of the reactive extraction for the chiral separation of this compound enantiomers, variables such as agitation speed, the initial concentration of the acid, and the concentration of the chiral selector (hydroxypropyl-β-cyclodextrin) were investigated to maximize the extraction rate and enantioselectivity. The reaction order was determined to be first-order with respect to this compound and second-order with respect to the chiral selector.

Stereochemical Investigations and Chiral Resolution of Phenylsuccinic Acid

Enantiomeric Purity and Chiral Recognition in Phenylsuccinic Acid Systems

Chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound, is fundamental to the separation of racemic mixtures. In the context of this compound, various systems have been developed to achieve effective chiral recognition and thereby enable enantiomeric separation.

One notable approach is the use of biphasic recognition systems, where chiral selectors are employed in both an aqueous and an organic phase to simultaneously and preferentially interact with different enantiomers. For instance, a system utilizing a hydrophobic chiral selector, such as L-iso-butyl tartrate in the organic phase, and a hydrophilic chiral selector, like a β-cyclodextrin (β-CD) derivative in the aqueous phase, has been shown to exhibit effective chiral recognition of this compound enantiomers. In such a system, the hydrophobic selector may preferentially recognize the S-enantiomer, while the hydrophilic selector recognizes the R-enantiomer. This dual recognition significantly enhances the enantioselectivity of the separation process. The efficiency of this chiral recognition is influenced by several factors, including the specific types of chiral selectors used, their concentrations, the pH of the aqueous phase, and the operating temperature.

High-speed countercurrent chromatography (HSCCC) combined with biphasic chiral recognition has also been successfully applied to the resolution of this compound enantiomers. nih.gov In this technique, lipophilic and hydrophilic selectors are dissolved in the organic stationary phase and aqueous mobile phase, respectively, leading to efficient separation and the potential for obtaining pure enantiomers with high recovery rates. nih.gov

Optical Resolution Techniques for Racemic this compound

The separation of racemic this compound into its constituent enantiomers is a critical step for various applications where stereoisomeric purity is essential. Several optical resolution techniques have been explored for this purpose.

Preferential crystallization is a technique that can be applied to separate enantiomers if the racemic mixture crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. acs.orgacs.org However, this compound is generally reported to crystallize as a racemic compound, where both enantiomers are present in an ordered manner within the same crystal lattice. acs.orgacs.orgresearchgate.net This characteristic makes direct separation by preferential crystallization challenging under typical conditions. acs.org

Research has been conducted to explore the possibility of finding conditions that would favor the formation of a conglomerate. This has included crystallizing racemic this compound in various solvents such as water, acetic acid, and 2-propanol, and investigating the formation of solvates. acs.orgresearchgate.net While a metastable racemate has been produced by melt crystallization, obtaining a conglomerate from solution crystallization has proven difficult. acs.org The formation of a racemic compound over a conglomerate is a common phenomenon for most chiral compounds. acs.org

Chiral extraction is an alternative and effective method for the resolution of racemic this compound. This technique relies on the differential partitioning of enantiomers between two immiscible liquid phases due to the formation of diastereomeric complexes with a chiral resolving agent.

Biphasic Recognition Chiral Extraction (BRCE) is an advanced extraction method that enhances enantioselectivity by using two different chiral selectors with opposing affinities for the enantiomers in the two phases. A BRCE system for this compound enantiomers can be established by using a hydrophobic selector like L-iso-butyl tartrate in the organic phase and a hydrophilic selector such as a β-cyclodextrin derivative (e.g., HP-β-CD) in the aqueous phase. ingentaconnect.comresearchgate.net This approach has been shown to significantly increase the enantioselectivity compared to systems with only a single chiral selector. researchgate.net

The kinetics of this extraction process have been studied using a modified Lewis cell, revealing that the reactions are first-order with respect to this compound and second-order with respect to the chiral selectors. ingentaconnect.com The enantioselectivity of the BRCE system is highly dependent on the concentrations of the chiral selectors and the pH of the aqueous phase, with maximum enantioselectivity for this compound often observed at a pH ≤ 2.5. researchgate.net

Table 1: Factors Influencing Biphasic Recognition Chiral Extraction (BRCE) of this compound

| Parameter | Influence on Enantioselectivity | Reference |

| Type of Organic Solvent | Affects the partitioning and complex formation. | researchgate.net |

| Type of β-CD Derivative | Different derivatives exhibit varying degrees of chiral recognition. | researchgate.net |

| Configuration of Tartrate | The stereochemistry of the tartrate selector is crucial for enantioselectivity. | researchgate.net |

| Concentration of Extractants | Optimal concentrations of both chiral selectors are required for maximum separation. | ingentaconnect.comresearchgate.net |

| Concentration of this compound | Can influence the equilibrium of the complexation reactions. | researchgate.net |

| pH of Aqueous Phase | Affects the ionization state of this compound and thus its interaction with the selectors. Maximum enantioselectivity is often at low pH. | researchgate.net |

| Temperature | Can influence the stability of the diastereomeric complexes and the overall extraction efficiency. | researchgate.net |

Solvent sublation is a non-foaming flotation technique that can be adapted for chiral separations. For this compound, a solvent sublation system has been developed using collaborative chiral selectors: dibenzoyl-L-tartaric acid (L-DBTA) in the organic phase and hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase. researchgate.net These selectors have opposite chiral recognition abilities for the this compound enantiomers. researchgate.net

The enantioselective sublation and partitioning behavior in this system are primarily influenced by the pH of the solution and the concentrations of the chiral selectors. researchgate.net Thermodynamic studies of this separation process have indicated that it is an enthalpy-controlled process. researchgate.net This technique offers advantages such as requiring low amounts of organic solvent and chiral selectors. researchgate.net

Chiral Extraction Methodologies

Crystal Structure Analysis of this compound Stereoisomers

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of both the racemic and enantiomerically pure forms of this compound, providing insights into their packing arrangements and intermolecular interactions.

The crystal structure of racemic (RS)-phenylsuccinic acid reveals that it crystallizes with two molecules in the asymmetric unit. researchgate.net In this structure, the carboxyl groups of each molecule are connected to those of adjacent molecules through hydrogen bonds, forming chains where each molecule is linked to two others. researchgate.net Crystals of (RS)-phenylsuccinic acid are often twinned. researchgate.net A solvate of (RS)-phenylsuccinic acid has also been identified when crystallized from 2-propanol, crystallizing in the monoclinic crystal system with the space group C2/c. researchgate.net

In contrast, (S)-phenylsuccinic acid, when crystallized from water, also has two molecules per asymmetric unit. researchgate.net However, in the crystal structure of the pure enantiomer, each molecule is connected to three other molecules via hydrogen bonds between the carboxyl groups, forming infinite chains. researchgate.net The crystal structure of a metastable modification of the racemic compound has been found to be very similar to that of the pure enantiomer. researchgate.net

A systematic comparison of racemic and enantiopure multicomponent crystals of this compound with various primary amines and pyridine (B92270) derivatives has highlighted the complexity of the crystal packing and the significant differences that can arise between racemic and homochiral crystal structures. rsc.org

Table 2: Crystallographic Data for this compound Stereoisomers

| Compound | Crystal System | Space Group | Molecules per Asymmetric Unit | Key Structural Features | Reference |

| (RS)-Phenylsuccinic acid | - | - | 2 | Molecules form chains via hydrogen bonds, connecting to two other molecules. Crystals are often twinned. | researchgate.net |

| (S)-Phenylsuccinic acid | - | - | 2 | Molecules form infinite chains via hydrogen bonds, connecting to three other molecules. | researchgate.net |

| (RS)-Phenylsuccinic acid · 2-propanol solvate | Monoclinic | C2/c | - | S- and R-molecules are connected via hydrogen bonds, with the solvent also involved in the hydrogen-bonding network. | researchgate.net |

Solid-State Forms: Racemic Compounds versus Conglomerates

In the solid state, racemic mixtures can crystallize in one of three main forms: a racemic compound, a conglomerate, or a solid solution. The identification of which form this compound adopts is crucial for determining the appropriate method for enantiomeric separation.

Racemic Compound: A crystal in which the (R) and (S) enantiomers are present in equal amounts, arranged in an ordered, alternating pattern within the same crystal lattice. The vast majority of chiral substances crystallize in this form.

Conglomerate: A mechanical mixture of crystals, where each individual crystal is enantiomerically pure, containing either exclusively the (R)-enantiomer or the (S)-enantiomer. Approximately 5-10% of chiral compounds form conglomerates, which can be separated by preferential crystallization. researchgate.net

Solid Solution: A form where the (R) and (S) enantiomers are randomly distributed within the crystal lattice.

Research has established that (RS)-phenylsuccinic acid crystallizes as a racemic compound . researchgate.net This means that each crystal contains an ordered 1:1 mixture of the two enantiomers, precluding separation by direct preferential crystallization and necessitating other methods like diastereomeric salt formation for resolution. researchgate.netgradebuddy.comlibretexts.org The exploration of different crystallization conditions, such as varying temperatures or using different solvents, has been an area of interest with the goal of finding a conglomerate form, but the racemic compound remains the commonly reported stable form. researchgate.net

Hydrogen Bonding Networks in this compound Crystal Structures

The crystal packing of this compound is dominated by hydrogen bonds formed between the carboxylic acid groups of adjacent molecules. The specific nature of this hydrogen bonding network differs between the racemic form and the pure enantiomer.

In the crystal structure of the racemic compound, (RS)-phenylsuccinic acid, there are two crystallographically independent molecules in the asymmetric unit. The carboxyl groups of each molecule are connected to those of adjacent molecules through hydrogen bonds, with each molecule linking to two other molecules. This arrangement results in the formation of infinite chains. researchgate.netresearchgate.net

Conversely, the enantiomerically pure (S)-phenylsuccinic acid also crystallizes with two molecules per asymmetric unit. However, its hydrogen bonding network is more complex. In this structure, the carboxyl groups of each acid molecule connect to those of adjacent molecules in such a way that each molecule is hydrogen-bonded to three other molecules, also creating infinite chains. researchgate.net

A solvate of (RS)-phenylsuccinic acid obtained from 2-propanol demonstrates yet another hydrogen bonding arrangement. In this monoclinic crystal system, a carboxyl group from an S-enantiomer is connected to a carboxyl group of an R-enantiomer via two hydrogen bonds. The second carboxyl group of the S-molecule is then connected to two other S-molecules through the hydroxyl groups of two 2-propanol solvent molecules. researchgate.net

Below is a comparative table of the crystallographic and hydrogen bonding features.

| Feature | (RS)-Phenylsuccinic Acid (Racemate) | (S)-Phenylsuccinic Acid (Enantiopure) |

| Solid-State Form | Racemic Compound | Enantiomerically Pure Crystals |

| Molecules in Asymmetric Unit | 2 | 2 |

| Hydrogen Bonding Connectivity | Each molecule connects to two other molecules. | Each molecule connects to three other molecules. |

| Resulting Structure | Forms infinite chains. researchgate.netresearchgate.net | Forms infinite chains. researchgate.net |

Conformational Analysis of this compound using Isotopic Labeling

Isotopic labeling is a powerful technique used to investigate the specific structural features and conformational dynamics of molecules. wikipedia.org This method involves replacing one or more atoms in a molecule with their isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C). These isotopes act as labels that can be detected by various analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy or infrared spectroscopy, to provide detailed information about molecular conformation. wikipedia.org

In the context of conformational analysis, isotopic labeling can help determine the arrangement of atoms and the rotational freedom around specific bonds. For a molecule like this compound, which has several rotatable bonds, this technique could elucidate the preferred conformations of the phenyl and carboxyl groups in different chemical environments. The change in mass and nuclear spin properties of the isotope allows for the precise measurement of bond angles, dihedral angles, and the energetics of different conformational states.

While the application of isotopic labeling is a well-established method for the conformational analysis of various organic molecules, including amino acids and other carboxylic acids, specific studies detailing the comprehensive conformational analysis of this compound using this technique are not extensively documented in the surveyed literature. nih.govnih.gov The methodology, however, remains a viable and potent tool for future research into the nuanced structural chemistry of this compound.

Coordination Chemistry and Metal Organic Frameworks with Phenylsuccinic Acid

Synthesis and Structural Characterization of Phenylsuccinate Metal Complexes

The synthesis of metal complexes involving phenylsuccinic acid often employs hydrothermal or solvothermal methods. researchgate.netdoi.orgresearchgate.net These techniques facilitate the reaction between metal salts and this compound, often in the presence of auxiliary ligands, to yield crystalline coordination polymers. The resulting structures are then typically characterized using a suite of analytical techniques including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis. researchgate.netdoi.orgfrontiersin.orgresearchgate.net

For instance, a series of eight coordination polymers were synthesized hydrothermally using 2-phenylsuccinic acid (H2phsuc) and various isomeric bis(imidazole) linkers with Co(II), Zn(II), and Cd(II) ions. researchgate.net The structural analysis revealed that these compounds formed primarily 2D coordination polymers. researchgate.netresearchgate.net The metal ions in these complexes exhibited different coordination geometries; for example, in one cobalt complex, two distinct Co(II) centers were observed, one with a distorted tetrahedral geometry and the other with a distorted octahedral geometry. researchgate.net Similarly, the synthesis of two new 3D cluster-based coordination polymers with cadmium, [Cd5(OH)2(psa)4(bpe)(H2O)2]n and [Cd5(psa)5(bpp)(H2O)2]n, was achieved through hydrothermal reactions, where 'bpe' and 'bpp' are different auxiliary ligands. doi.org

The structural diversity of these complexes is notable. For example, in a series of cobalt(II) complexes with 2-phenylsuccinic acid and flexible bis(imidazole) linkers, the resulting architectures included 2D networks and 3D frameworks. researchgate.net One compound even featured a 3D framework with a pcu topology built from pentanuclear cobalt clusters. researchgate.net The coordination environment of the metal centers can vary significantly, with examples of tetrahedral, octahedral, and trigonal bipyramidal geometries being reported. researchgate.netresearchgate.net

Table 1: Examples of Phenylsuccinate Metal Complexes and their Structural Features

| Compound Formula | Metal Ion | Key Structural Features | Reference |

|---|---|---|---|

| [Co(µ-phsuc)(µ-obix)]n | Co(II) | 4-connected 2D wave sheets | researchgate.net |

| {[Co2(µ-phsuc)2(µ-pbix)1.5]·2H2O}n | Co(II) | 2D polyrotaxane structure | researchgate.net |

| [Zn(µ-phsuc)(µ-obix)]n | Zn(II) | 4-connected 2D wave sheets | researchgate.net |

| [Cd5(OH)2(psa)4(bpe)(H2O)2]n | Cd(V) | 3D condensed structure with hydroxide-bridged cadmium chains | doi.org |

| [Cd5(psa)5(bpp)(H2O)2]n | Cd(V) | 3D structure with polynuclear cadmium macrocycles | doi.org |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The development of coordination polymers and MOFs using this compound is driven by the desire to create materials with novel topologies and functionalities. The choice of metal ions, auxiliary ligands, and reaction conditions all play a crucial role in directing the final architecture of the framework. researchgate.netrsc.org

This compound acts as a versatile bridging ligand in the assembly of MOFs. researchgate.netdoi.orgresearchgate.net Its two carboxylate groups can coordinate to metal centers in various modes, including bis(monodentate), chelating, and bridging fashions. researchgate.netresearchgate.net This flexibility allows for the formation of diverse network dimensionalities, from 1D chains to 2D layers and 3D frameworks. researchgate.netdoi.orgresearchgate.net The phenyl side group plays a significant role in modulating the final structure, often leading to more complex and less predictable arrangements compared to simpler dicarboxylic acids. researchgate.netdoi.org In some structures, the phenylsuccinate ligand acts as a bridge to form sublayers which are then pillared by other linkers to create a 3D architecture. doi.org

The introduction of flexible bis(imidazole) linkers as auxiliary ligands has a profound impact on the resulting MOF architectures. researchgate.netresearchgate.netnih.gov These linkers can adopt various conformations due to the free rotation around the methylene (B1212753) groups connecting the imidazole (B134444) rings. researchgate.net This conformational flexibility, combined with the coordination preferences of the metal ions and the bridging nature of phenylsuccinate, leads to a wide range of structural outcomes. researchgate.net For example, in a series of Co(II), Zn(II), and Cd(II) coordination polymers, the use of different isomeric bis(imidazole) linkers resulted in structures ranging from 2D wave-like sheets to a rare 2D polyrotaxane and a 2D two-fold interpenetrating network. researchgate.net The interplay between the phenylsuccinate and the bis(imidazole) linkers demonstrates a powerful strategy for tuning the dimensionality and topology of the resulting coordination polymers. researchgate.net

Photoluminescent Properties of Phenylsuccinate-Based Coordination Polymers

Several coordination polymers derived from this compound exhibit interesting photoluminescent properties. researchgate.netdoi.orgresearchgate.net The luminescence often originates from the ligands themselves or is a result of ligand-to-metal or metal-to-ligand charge transfer processes. The solid-state photoluminescent properties of these materials are typically investigated at room temperature. doi.orgresearchgate.net

For instance, two 3D coordination polymers based on cadmium, [Cd5(OH)2(psa)4(bpe)(H2O)2]n and [Cd5(psa)5(bpp)(H2O)2]n, were found to be photoluminescent in the solid state. doi.org Similarly, a series of eight coordination polymers constructed with 2-phenylsuccinic acid and flexible bis(imidazole) linkers also displayed photoluminescent behavior. researchgate.netresearchgate.net The study of these properties is important for potential applications in areas such as sensing and optical devices. conicet.gov.arunica.it

Magnetic Studies of Phenylsuccinate Metal Complexes

The magnetic properties of metal complexes containing this compound are of interest, particularly when paramagnetic metal ions like Co(II) are incorporated. researchgate.netrsc.org Variable-temperature magnetic susceptibility measurements can reveal the nature of the magnetic interactions between the metal centers within the coordination polymer. researchgate.net

Gas Adsorption Properties of Phenylsuccinate-Derived MOFs (e.g., CO2 adsorption)

Metal-organic frameworks are well-known for their potential in gas storage and separation due to their porous nature. rsc.orgchemrxiv.orgrsc.orgmdpi.com Phenylsuccinate-derived MOFs are also being explored for these applications. The specific surface area, pore size, and chemical nature of the pore surfaces of these MOFs determine their gas adsorption capabilities. rsc.orgmdpi.com

One study reported that a dehydrated form of a cobalt(II)-phenylsuccinate coordination polymer, {[Co2(µ-phsuc)2(µ-pbix)1.5]·2H2O}n, exhibited selective adsorption of CO2. researchgate.net This suggests that by carefully designing the structure of phenylsuccinate-based MOFs, it may be possible to create materials with tailored gas adsorption properties for applications such as carbon capture. rsc.orgmdpi.com

Spectroscopic and Computational Investigations of Phenylsuccinic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural analysis of molecules. For phenylsuccinic acid, these methods provide detailed insights into its molecular structure and intermolecular interactions. Studies on single crystals of (S)-phenylsuccinic acid (SPSA) have utilized near-IR Fourier transform Raman and FT-IR spectroscopy to conduct thorough vibrational spectral analysis. researchgate.netresearchgate.netscispace.comfishersci.noresearchgate.net These experimental investigations are often coupled with computational methods to achieve a more precise assignment of vibrational modes. researchgate.netresearchgate.netscispace.comresearchgate.net A key finding from the vibrational analysis is the confirmation that this compound forms cyclic dimers in its crystalline state. researchgate.netresearchgate.netscispace.comresearchgate.netias.ac.in This dimerization occurs through hydrogen bonding between the carboxyl groups of adjacent molecules. researchgate.netresearchgate.netscispace.comresearchgate.netias.ac.in

The FT-IR and FT-Raman spectra of this compound exhibit characteristic bands that correspond to the vibrations of its functional groups, including the phenyl ring and the carboxylic acid moieties. The formation of hydrogen-bonded cyclic dimers is evident in the spectra, particularly in the broad O-H stretching band observed around 3000 cm⁻¹ in the infrared spectrum. researchgate.net The interaction between the carboxylic acid groups is further confirmed by bands in the 2700–2500 cm⁻¹ region and those around 1423 cm⁻¹ and 1322 cm⁻¹, which are attributed to the coupling of C-O stretching and O-H deformation vibrations. researchgate.net

The phenyl ring vibrations also present distinct signals. Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ range. researchgate.net The substituent-sensitive ring breathing mode appears as a strong band in the Raman spectrum. researchgate.netresearchgate.net For instance, in (S)-phenylsuccinic acid, the ring breathing mode is observed as a strong Raman band at 1004 cm⁻¹, while another strong band at 1030 cm⁻¹ is also assigned to a phenyl ring mode. researchgate.net In-plane bending modes of the C-H groups on the phenyl ring are also identifiable. researchgate.net The experimental spectra have been compared with simulated spectra generated through Density Functional Theory (DFT) calculations, showing good agreement. researchgate.netresearchgate.netscispace.com

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for (S)-Phenylsuccinic Acid Data derived from studies using DFT calculations at the B3LYP/6-311G(d,p) level.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| 1709 | 1709 | 1761 | C=O stretch |

| 1455 | 1450 | 1451 | CH₂ scissoring |

| 1263 | - | 1261 | C-O stretch, O-H in-plane bend |

| - | 1004 | 1003 | Phenyl ring breathing |

| 930 | 931 | 933 | O-H out-of-plane bend |

Source: Adapted from Sajan et al., 2010. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the adsorption behavior of molecules on metal surfaces. scispace.comiosrjournals.org For this compound, SERS studies have been conducted using silver colloids to understand its orientation upon adsorption. researchgate.netsigmaaldrich.comnih.govresearchgate.net The analysis of SERS spectra reveals significant enhancement of certain vibrational modes, which provides clues about the molecule-surface interaction. iosrjournals.orgresearchgate.net

When (S)-phenylsuccinic acid is adsorbed on a silver surface, the SERS spectrum shows a large enhancement of the in-plane bending and ring breathing modes. researchgate.netresearchgate.netias.ac.inresearchgate.netias.ac.in This enhancement suggests that the molecule adsorbs onto the silver surface in a vertical or slightly tilted orientation, with the phenyl ring positioned perpendicularly to the metal surface. researchgate.netresearchgate.netias.ac.inresearchgate.netias.ac.in It is proposed that the molecule binds to the silver surface as a dicarboxylate, likely through a sigma-type coordination involving both carboxylate groups. nih.gov This orientation may be influenced by steric hindrance and electrostatic repulsion between the two carboxylate groups. nih.gov The strong signals from the phenyl ring modes in the SERS spectrum indicate a significant interaction between the π-electron system of the ring and the metal surface. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and properties of molecules like this compound. These theoretical computations are instrumental in complementing experimental data from vibrational spectroscopy. ias.ac.in By performing DFT calculations, researchers can derive properties such as the equilibrium geometry, vibrational wavenumbers, and spectral intensities. researchgate.netresearchgate.netscispace.comresearchgate.netias.ac.in For studies on (S)-phenylsuccinic acid, the B3LYP functional combined with the 6-311G(d,p) basis set has been successfully employed to model its properties. researchgate.netresearchgate.netscispace.comresearchgate.netias.ac.in

A primary application of DFT is the determination of a molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to all its geometrical parameters without imposing symmetry constraints. researchgate.netscispace.com The accuracy of this predicted geometry is crucial as it forms the basis for subsequent calculations, such as vibrational frequencies. iosrjournals.org

Once the optimized geometry is obtained, DFT can be used to calculate the vibrational wavenumbers. researchgate.netresearchgate.netresearchgate.net These calculated frequencies are then compared with the experimental data obtained from FT-IR and FT-Raman spectroscopy. iosrjournals.org A good agreement between the theoretical and experimental values serves to validate the computational model and aids in the definitive assignment of vibrational bands to specific atomic motions within the molecule. researchgate.netscispace.comias.ac.in For instance, the calculated vibrational spectra for the cyclic dimer of (S)-phenylsuccinic acid have shown excellent correlation with experimental findings, reinforcing the proposed hydrogen-bonding structure. researchgate.netresearchgate.netscispace.com

DFT calculations are also invaluable for simulating the interaction of molecules with surfaces, such as the adsorption of this compound onto silver nanoparticles. researchgate.netresearchgate.netresearchgate.netias.ac.in To achieve this, a model system comprising the this compound molecule and a cluster of silver atoms is constructed. researchgate.netscispace.com The geometry of this complex is then optimized to find the most stable adsorption configuration. scispace.com

Nuclear Magnetic Resonance (NMR) Studies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and conformation of molecules in solution. copernicus.orgacs.orgnih.gov It provides detailed information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). acs.org This information, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, allows for the elucidation of molecular connectivity, relative stereochemistry, and preferred three-dimensional conformations. copernicus.orgacs.org

For flexible molecules like this compound, NMR can reveal the dynamic equilibrium between different conformers (rotamers) that arise from rotation around single bonds. copernicus.org The appearance of NMR spectra, such as the broadening of signals or the presence of multiple sets of peaks, can indicate exchange dynamics occurring on the NMR timescale. copernicus.org While detailed conformational analyses of this compound using advanced NMR techniques are not extensively reported in the provided context, standard ¹H and ¹³C NMR spectra are available and serve as a basis for structural verification. chemicalbook.com Such studies, often assisted by DFT calculations of NMR parameters, can be used to determine the populations of different conformers in solution and the energy barriers for their interconversion, providing a complete picture of the molecule's dynamic behavior. acs.org

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the detailed crystal structures of this compound, including its different stereoisomers and co-crystals. The data obtained from these studies, such as unit cell dimensions, space group, and intermolecular interactions, are crucial for understanding the solid-state properties of the compound.

The crystal structure of the (S)-enantiomer of this compound has been determined, revealing that it crystallizes in the monoclinic P21 space group. iucr.orgnih.govcrystallography.net In this structure, there are two crystallographically independent molecules within the asymmetric unit. iucr.orgresearchgate.net The molecules are interconnected through a network of hydrogen bonds. Specifically, one carboxyl group of a molecule forms hydrogen bonds with an adjacent molecule, while the other carboxyl group interacts with two other different molecules. iucr.org This arrangement of hydrogen bonds leads to the formation of infinite chains within the crystal lattice. iucr.orgresearchgate.netdiva-portal.org

The racemic mixture, (RS)-phenylsuccinic acid, also crystallizes with two independent molecules in the asymmetric unit. researchgate.netresearchgate.net Similar to the (S)-enantiomer, the crystal structure is characterized by chains formed through hydrogen bonds between the carboxyl groups of adjacent molecules. researchgate.netresearchgate.net However, crystals of (RS)-phenylsuccinic acid have been noted to be twinned. researchgate.netresearchgate.net

Co-crystallization of this compound with other molecules, such as 4,4'-bipyridine (B149096), has also been investigated. rcsi.science In a 1:1 adduct with 1,2-di-2-pyridylethylene, the components are linked by O-H···N hydrogen bonds, creating one-dimensional chains. iucr.org These chains are further connected by weaker C-H···O and C-H···π interactions, resulting in a three-dimensional supramolecular network. iucr.org

The detailed crystallographic data for different forms of this compound and its co-crystals provide valuable insights into the molecular packing and the nature of non-covalent interactions that govern the crystal structures.

Crystallographic Data for (S)-Phenylsuccinic Acid iucr.orgnih.govcrystallography.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.4193 Å |

| b | 18.0847 Å |

| c | 9.4713 Å |

| α | 90° |

| β | 95.704° |

| γ | 90° |

| Volume | 923.65 ų |

| Z | 2 |

| Temperature | 100 K |

Hydrogen Bonding Geometry in (S)-Phenylsuccinic Acid iucr.org

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (º) |

| O1-H1···O4ⁱ | 0.84 | 1.80 | 2.636 (2) | 173 |

| O2-H2···O3ⁱⁱ | 0.84 | 1.78 | 2.616 (2) | 174 |

| O5-H5···O8ⁱⁱⁱ | 0.84 | 1.81 | 2.641 (2) | 171 |

| O6-H6···O7ⁱᵛ | 0.84 | 1.78 | 2.619 (2) | 175 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1, y+1/2, -z+1; (iii) x+1, y, z; (iv) -x, y-1/2, -z+2.

Applications and Advanced Research Directions

Phenylsuccinic Acid as a Chiral Building Block in Pharmaceutical Development

The chirality of this compound is a key feature that underpins its importance in the pharmaceutical industry. The spatial arrangement of its atoms, specifically the S- and R-enantiomers, is crucial for its biological and chemical properties. ontosight.ai This stereochemistry plays a vital role in determining the biological activity and interactions of molecules derived from it, making it a compound of great interest in medicinal chemistry and drug development. cymitquimica.com The ability of this compound to serve as a chiral building block allows for the creation of enantiomerically pure compounds, which is often essential for the efficacy and safety of pharmaceuticals. chemimpex.comchemimpex.com

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical step in drug development. This compound serves as a versatile starting material for creating these complex chiral molecules. ontosight.ai Its enantiomers, (S)-(+)-phenylsuccinic acid and (R)-(-)-phenylsuccinic acid, are utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.comchemimpex.com The specific stereoisomer is often crucial for the desired pharmacological activity. For instance, γ-aminobutyric acid (GABA) analogues like β-phenyl-GABA, a mood elevator and tranquilizer, and baclofen, a muscle relaxant, exhibit biological activity primarily in their (R)-enantiomer. scielo.org.mx The synthesis of these enantiomerically pure drugs can be achieved through intermediates derived from the respective enantiomers of this compound. scielo.org.mx

The process of obtaining enantiomerically pure compounds from a racemic mixture often involves resolution via diastereomeric salt formation, a robust and scalable method widely used in the pharmaceutical industry. researchgate.net Additionally, enzymatic resolution of racemic this compound using specific enzymes is another method to obtain the desired enantiomer. ontosight.ai The synthesis of chiral 2-phenyl succinic ester derivatives has also been achieved through the electrochemical reduction of chiral cinnamic acid derivatives. researchgate.net These methods highlight the importance of this compound in accessing enantiopure intermediates crucial for the development of targeted and effective pharmaceuticals.

This compound as a Reagent in Advanced Organic Synthesis

Beyond its role as a chiral building block, this compound and its derivatives are valuable reagents in a variety of advanced organic synthesis applications. chemimpex.comchemimpex.com Its two carboxylic acid functional groups and the phenyl substituent provide multiple reaction sites, allowing for its participation in a wide range of chemical transformations. cymitquimica.com

This compound is readily converted into its corresponding esters and amides, which are fundamental transformations in organic synthesis. chemimpex.comchemimpex.com The synthesis of esters, such as through Fischer esterification, and the formation of amides are common reactions involving carboxylic acids. acs.org For example, phenylsuccinic anhydride (B1165640), derived from this compound, reacts with amines like tert-butylamine (B42293) to form phenylsuccinamic acids, which are compounds containing both amide and carboxylic acid functionalities. acs.org This reaction demonstrates the utility of this compound derivatives in creating multifunctional molecules. The preparation of esters and amides from this compound is often a key step in the synthesis of more complex target molecules.

Recent research has explored the use of chiral ligands and catalysts derived from or incorporating structures similar to this compound in asymmetric catalytic reactions. While direct use of this compound in asymmetric catalytic allylation is not extensively documented, the principles of using chiral dicarboxylic acids and their derivatives are relevant. For instance, in a palladium/enamine catalytic system for the direct asymmetric α-allylation of branched aldehydes, a chiral amine and an achiral or racemic phosphoric acid are used as catalysts. organic-chemistry.org This highlights the broader context of using chiral molecules to induce enantioselectivity in catalytic processes. The development of chiral catalysts is a major area of research, and structures related to this compound could potentially be explored for creating new and efficient catalysts for reactions like asymmetric allylation.

Integration in Polymer Chemistry for Sustainable Materials

This compound is also finding applications in the field of polymer chemistry, particularly in the development of sustainable and biodegradable materials. chemimpex.comchemimpex.com Its di-acid functionality allows it to act as a monomer in polymerization reactions.

This compound can be incorporated into polyester (B1180765) chains to create biodegradable polymers. chemimpex.comchemimpex.com Research has shown that polyesters synthesized by reacting 1,10-decanediol (B1670011) with varying ratios of succinic acid and this compound exhibit controllable biodegradation properties. researchgate.net A copolymer with a 70/30 ratio of succinic acid to this compound was found to be slowly degradable in phosphate-buffered saline but more rapidly degraded in the presence of lipase. researchgate.net This demonstrates the potential to tune the degradation rate of the resulting polymer by adjusting the monomer composition. The development of such biodegradable polymers from biobased monomers like succinic acid is a key area of research aimed at creating more sustainable alternatives to traditional plastics. fraunhofer.detechscience.com Furthermore, this compound has been used in the one-pot synthesis of imide-containing polyesters, showcasing its versatility in creating polymers with a range of properties. researchgate.net Chitosan (B1678972) has also been grafted with this compound to create derivatives for applications like stable nanoparticles for drug delivery. frontiersin.org

This compound in Material Science for Novel Composites

This compound and its derivatives serve as versatile building blocks in material science for the development of novel composites with tailored properties. Its rigid phenyl group and reactive carboxylic acid functionalities allow for its incorporation into various polymer backbones, leading to materials with enhanced thermal, mechanical, and functional characteristics. ontosight.ai

One significant area of application is in the synthesis of polyesters and copolyesters. By reacting this compound with diols, researchers have created polyesters with unique properties. For instance, polyesters synthesized from 1,10-decanediol and varying ratios of succinic acid to this compound have been investigated for drug delivery applications. researchgate.net A specific copolymer with a 70/30 ratio of succinic acid to this compound was found to be effective for encapsulating a model dye in nanoparticle formulations. researchgate.net These nanoparticles were slowly degradable in phosphate-buffered saline but showed more rapid degradation in the presence of lipase, indicating their potential for controlled-release systems. researchgate.net

Furthermore, the incorporation of this compound into liquid crystal polyesters has been explored to enhance thermal conductivity. By controlling the ratio of succinic acid to this compound in biphenyl-type copolyesters, researchers have successfully increased the thermal conductivity of the resulting materials. nih.gov For example, a copolyester (PEOT) demonstrated a thermal conductivity of 0.51 W/(m·K), significantly higher than that of polyethylene (B3416737) terephthalate, along with improved heat resistance and mechanical properties. nih.gov

This compound is also a key component in the construction of coordination polymers, also known as metal-organic frameworks (MOFs). researchgate.netsemanticscholar.org These materials are formed by the self-assembly of metal ions and organic ligands like this compound. The resulting structures can exhibit fascinating topologies and have potential applications in areas such as catalysis, gas storage, magnetism, and optics. doi.org For example, photoluminescent 3D coordination polymers have been synthesized using this compound and cadmium, where the phenyl side groups play a crucial role in modulating the final structure. doi.org

Another application lies in the creation of biodegradable polymers. The (S)-(+)-enantiomer of this compound is particularly noted for its use in producing biodegradable polymers, contributing to the development of more sustainable materials. chemimpex.com Additionally, this compound has been grafted onto natural polymers like chitosan to form stable nanoparticles for drug delivery. frontiersin.orgnih.gov These chitosan-phenylsuccinic (CPS) nanoparticles demonstrate excellent stability under harsh conditions, making them promising vehicles for pharmaceuticals. frontiersin.orgnih.gov

Table 1: Examples of this compound-Based Composites and Their Applications

| Composite Type | Co-monomers/Components | Key Properties | Potential Application | Reference(s) |

|---|---|---|---|---|

| Polyester Nanoparticles | 1,10-decanediol, Succinic acid | Biodegradable, Tunable degradation rate | Drug delivery | researchgate.net |

| Thermally Conductive Copolyester | Biphenyls, 6-chloro-1-hexanol | Enhanced thermal conductivity (up to 0.51 W/(m·K)), High heat resistance | Thermally conductive materials | nih.gov |

| Coordination Polymer | Cadmium (Cd) ions, 1,2-bis(4-pyridyl)ethylene | 3D condensed structure, Photoluminescent | Optical materials, Sensors | doi.org |

| Biodegradable Polymer | (S)-(+)-Phenylsuccinic acid | Biodegradability | Sustainable materials | chemimpex.com |

Emerging Research Areas and Future Perspectives for this compound

The field of research surrounding this compound is continually evolving, with several emerging areas promising to expand its utility in science and industry. Future perspectives are shaped by the drive for sustainable technologies, advanced functional materials, and novel biomedical applications. archivemarketresearch.com

A significant future trend is the focus on "green" or sustainable manufacturing processes for this compound and its derivatives to minimize environmental impact. archivemarketresearch.com This includes the development of more efficient catalytic technologies for its synthesis, aiming to improve yields and reduce waste. archivemarketresearch.com

In material science, the potential of this compound in producing cluster-based coordination polymers is an active area of exploration. doi.org The unique structural influence of the phenyl side group on the assembly of these frameworks suggests that a wide range of new materials with novel properties can be designed by combining this compound with different metal atoms. doi.org These materials are promising for applications in catalysis, selective gas storage, and advanced optical devices.

The application of this compound in biomedicine, particularly in drug delivery, remains a major research focus. Building on the successful formulation of stable polyester and chitosan-based nanoparticles, future work will likely involve tuning the properties of these materials for targeted delivery and controlled release of specific therapeutic agents. researchgate.netfrontiersin.orgnih.gov The synthesis of new polyesters with varied aromatic and aliphatic co-monomers is a strategy to create materials with precisely controlled degradation rates and drug encapsulation efficiencies. researchgate.net

Furthermore, research into enhancing the thermal properties of polymers using this compound is gaining traction. The development of intrinsically thermally conductive polymers is critical for thermal management in electronics and other high-performance applications. nih.gov Future studies are expected to explore different polymer backbones and processing techniques to further optimize the thermal conductivity of this compound-containing materials.

The unique chiral nature of this compound also presents ongoing opportunities. Its use as a chiral resolving agent is well-established, but its application as a building block for creating enantiomerically pure pharmaceuticals and specialty chemicals continues to be an active field of research. chemimpex.comsciengine.comgoogle.com Advanced separation techniques, such as biphasic recognition chiral extraction and high-speed countercurrent chromatography, are being refined to improve the efficiency of separating this compound enantiomers, which is crucial for pharmaceutical development. colab.wsresearchgate.net

Q & A

Q. What are the optimized synthetic routes for phenylsuccinic acid, and how do reaction conditions influence yield?

this compound is synthesized via a three-step process: (1) esterification of α-cyano-β-phenylacrylic acid with anhydrous ethanol and HCl, yielding ethyl α-cyano-β-phenylacrylate (80–91% yield); (2) sodium thiocyanate addition to form ethyl α,β-dicyano-β-phenylpropionate; and (3) hydrolysis with concentrated HCl under reflux to produce this compound (91–95% yield). Alternative reagents (e.g., 95% ethanol with H₂SO₄ instead of anhydrous HCl) do not compromise yield . Crystallization from hot water removes impurities if discoloration occurs.

Q. How can the enantiomeric configuration of this compound be experimentally determined?

The (-)-form has the R-configuration, and the (+)-form has the S-configuration. Resolution of racemic mixtures is achieved via diastereomeric salt formation with (-)-proline. The bis-proline salt of (+)-phenylsuccinic acid precipitates due to lower solubility in isopropanol, while the (-,-) salt remains dissolved. This differential solubility enables separation by filtration .

Q. What NMR techniques are used to analyze this compound’s conformational dynamics?

Coupling constants (Jax, Jbx, Jab) derived from 300 MHz ¹H NMR spectra (in CDCl₃-DMSO-d₆) reveal rotational isomerism. ¹³C labeling at carboxyl groups facilitates estimation of ³JC-H coupling constants (e.g., 3.0 Hz in acetonitrile-d₆), confirming staggered conformations as energetically favorable .

Advanced Research Questions

Q. How can aqueous two-phase systems (ATPS) improve enantioselective extraction efficiency?

ATPS with ethanol/ammonium sulfate or hydrophilic β-cyclodextrin derivatives (e.g., sulfobutylether-β-CD) achieve >90% enantiomeric excess (ee) for this compound. Phase diagrams optimized at 25°C show partitioning coefficients (K) of 2.5–3.0 for the R-enantiomer, driven by chiral recognition via hydrogen bonding and hydrophobic interactions .

Q. What mechanistic models predict this compound’s retention behavior in chiral chromatography?

Retention factors (k) in reversed-phase liquid chromatography correlate with temperature and pH. A modified complexation-solvation model accounts for β-CD selector interactions, predicting retention shifts within ±5% error for pH 3–6. Discrepancies at pH 5 are attributed to literature pKa inaccuracies (experimental pKa₁ = 3.2; pKa₂ = 4.8) .

Q. How does biphasic recognition high-speed countercurrent chromatography (HSCCC) separate enantiomers?

HSCCC with hydroxypropyl-β-CD achieves baseline separation (α = 1.8) in 8 hours. The S-enantiomer preferentially partitions into the hydrophilic phase (K = 0.45) due to stronger CD cavity interactions, validated by molecular docking simulations (binding energy: -6.2 kcal/mol for S vs. -5.5 kcal/mol for R) .

Data Contradictions and Methodological Challenges

Q. Why do discrepancies arise in reported pKa values, and how do they impact experimental design?

Literature pKa values for this compound vary by ±0.3 units due to solvent effects (e.g., DMSO vs. water). These errors propagate into chromatographic retention models, necessitating empirical validation via potentiometric titration .

Q. What are the limitations of proline-mediated resolution for large-scale enantiopure synthesis?

While (-)-proline achieves >95% ee in lab-scale resolutions, scalability is hindered by proline’s solubility limits in polar solvents. Alternatives like enzymatic resolution (e.g., lipase-catalyzed esterification) offer higher throughput but require optimization of solvent systems and temperature .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.